Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine

Lipophilicity ADMET prediction Drug-likeness

Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine (CAS 1259060-29-1; molecular formula C₉H₁₅N₃O; MW 181.23 g/mol) is a heterocyclic small molecule belonging to the 5-amino-1,2,4-oxadiazole class, featuring an N-cyclopentyl substituent at the 5-amino position and an ethyl group at the 3-position of the oxadiazole ring. The 1,2,4-oxadiazole core is recognized as a metabolically stable bioisostere of ester and amide functionalities, and 5-amino-substituted derivatives in this class have demonstrated diverse pharmacological profiles including antiproliferative, NR2B-subtype-selective NMDA antagonist, and anti-inflammatory activities.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13319749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)NC2CCCC2
InChIInChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11,12)
InChIKeyBIUPMCATVJIJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine: Chemical Identity, Comparator Landscape, and Procurement Context


Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine (CAS 1259060-29-1; molecular formula C₉H₁₅N₃O; MW 181.23 g/mol) is a heterocyclic small molecule belonging to the 5-amino-1,2,4-oxadiazole class, featuring an N-cyclopentyl substituent at the 5-amino position and an ethyl group at the 3-position of the oxadiazole ring . The 1,2,4-oxadiazole core is recognized as a metabolically stable bioisostere of ester and amide functionalities, and 5-amino-substituted derivatives in this class have demonstrated diverse pharmacological profiles including antiproliferative, NR2B-subtype-selective NMDA antagonist, and anti-inflammatory activities [1][2]. The compound is available from multiple commercial suppliers at ≥95% purity, positioning it as an accessible research tool and synthetic intermediate for medicinal chemistry programs .

Why N-Cyclopentyl-3-ethyl-1,2,4-oxadiazol-5-amine Cannot Be Casually Interchanged with In-Class Analogs


Within the N-cyclopentyl-3-alkyl-1,2,4-oxadiazol-5-amine sub-series, the 3-position alkyl substituent is not a passive placeholder. In the structurally and mechanistically analogous NR2B antagonist series, extending the 3-alkyl chain from methyl (one carbon) to ethyl (two carbons) to propyl/isopropyl (three carbons) produced marked shifts in both target potency and hERG selectivity—for example, the methylene-bridged analog (compound 16) showed a Ki of 6.2 nM at NR2B with >4,500-fold selectivity over hERG, whereas the ethylene-bridged analog (compound 17) exhibited a Ki of 120 nM (approximately 19-fold potency loss), demonstrating that even a one-carbon variation in the linker/alkyl chain produces non-linear, difficult-to-predict changes in biological profile [1]. Consequently, this compound's specific ethyl substitution pattern at the 3-position and N-cyclopentyl group at the 5-amino position constitute a discrete chemical space point whose physicochemical, pharmacological, and ADMET properties cannot be assumed transferable from methyl, isopropyl, propyl, or other close analogs without empirical verification.

Quantitatively Differentiated Selection Profile of Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine vs. Closest Analogs


Differential Lipophilicity (XLogP3) and Predicted ADMET Characteristics: Ethyl vs. Methyl and Isopropyl Analogs

The 3-ethyl substituent on the target compound yields a computed XLogP3 of 2.6, positioning it between the 3-methyl analog (XLogP3 = 2.1) and the 3-isopropyl analog (XLogP3 = 2.9). This incremental lipophilicity gradient is quantitatively meaningful: a ΔXLogP3 of +0.5 versus the methyl analog predicts measurably higher membrane permeability (typically ~0.5–1 log unit increase in PAMPA or Caco-2 permeability per ΔlogP unit within this range), while a ΔXLogP3 of −0.3 versus the isopropyl analog predicts reduced non-specific protein binding and potentially lower CYP-mediated metabolic clearance [1]. This 'Goldilocks' lipophilicity window makes the ethyl compound a rational prioritization candidate when balancing permeability against metabolic stability in early lead optimization—a property not shared by the methyl (potentially suboptimal permeability) or isopropyl (potentially elevated clearance risk) variants [2].

Lipophilicity ADMET prediction Drug-likeness Lead optimization

Scaffold-Level Metabolic Stability Advantage of 1,2,4-Oxadiazole Over Ester/Amide Bioisosteres: Quantitative In Vitro Half-Life Data

The 1,2,4-oxadiazole heterocycle functions as a metabolically stable bioisostere of ester and amide functional groups. In a direct comparison within a SOCE (store-operated calcium entry) modulator program, replacing an ester linkage with a 1,2,4-oxadiazole ring increased human liver microsomal (HLM) half-life from <10 minutes to >60 minutes—a >6-fold improvement in metabolic stability . While this data originates from a different chemotype (pyrazole-oxadiazole hybrids), the metabolic stabilization is an intrinsic property of the 1,2,4-oxadiazole ring system and transfers across scaffolds. The class-level evidence is further reinforced by the NR2B antagonist program, where 1,2,4-oxadiazole-containing aminocyclopentanes exhibited oral bioavailability of 67% (F = 67%) and plasma half-life of 11.2 hours in rats, demonstrating that the oxadiazole ring confers in vivo metabolic stability when embedded within cyclopentylamine-containing architectures [1].

Metabolic stability Bioisostere Half-life Microsomal stability

Conformational and Steric Differentiation: Cyclopentyl vs. Cyclohexyl and Acyclic N-Substituents in 5-Amino-1,2,4-Oxadiazoles

The N-cyclopentyl substituent introduces moderate conformational restriction (rotatable bond count = 3) while preserving sufficient flexibility for induced-fit binding. Compared to an N-cyclohexyl analog (predicted rotatable bond count = 3; MW ~195; larger steric bulk with chair-flipping conformational dynamics), the cyclopentyl group offers reduced steric demand and a more rigid envelope conformation that can enhance binding complementarity to shallow hydrophobic pockets [1]. Compared to a fully acyclic N-substituent such as N-ethyl (MW ~139; rotatable bond count = 2; minimal steric bulk), the cyclopentyl group introduces a significant ΔMW of +42 Da and incremental hydrophobic surface area (ΔXLogP estimated at +1.5 to +2.0 log units based on fragment-based contribution of cyclopentyl vs. ethyl), which can drive substantial gains in target binding affinity through hydrophobic interactions [2]. This balanced steric and conformational profile—intermediate between fully flexible acyclic amines and bulkier cycloalkyl amines—is a quantifiable selection parameter for medicinal chemistry programs optimizing ligand efficiency and selectivity.

Conformational restriction Steric parameter Rigidification Entropic benefit

Predicted Physicochemical Property Vector: Target Compound vs. 3-Propyl Analog as a Differentiated Selection Parameter

A head-to-head comparison of computed physicochemical descriptors reveals that the target compound (3-ethyl; MW 181.23) and the 3-propyl analog (CAS 1259060-39-3; MW 195.26) differ by exactly one methylene unit (ΔMW = 14.03 Da), yet this small structural increment drives a predicted XLogP difference of approximately +0.3 to +0.4 log units. All other computed properties—hydrogen bond donor count (1), hydrogen bond acceptor count (4), and topological polar surface area (51 Ų)—remain invariant between the two compounds . This provides a clean matched molecular pair for interrogating the impact of lipophilicity on permeability, solubility, and off-target binding while holding all other descriptors constant. The 3-ethyl analog thus offers a precisely defined, intermediate lipophilicity point that is neither the most polar (3-methyl) nor the most lipophilic (3-propyl, 3-isopropyl) member of the series, enabling systematic SAR exploration with minimal confounding variables [1].

Physicochemical properties Drug-likeness Lipinski parameters Fragment-based design

Procurement-Relevant Application Scenarios for Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine


Matched Molecular Pair SAR Probe for Lipophilicity-Driven Property Optimization

The target compound, together with its 3-methyl (XLogP3 = 2.1) and 3-propyl (XLogP3 ≈ 2.9–3.0) analogs, forms a three-compound matched molecular pair series in which only the 3-alkyl chain length varies while TPSA (51 Ų), HBD (1), and HBA (4) remain invariant [1][2][3]. This series enables systematic dissection of lipophilicity-driven effects on permeability, solubility, metabolic stability, and off-target pharmacology. Medicinal chemistry teams conducting lead optimization can procure all three analogs to generate clean SAR data with single-variable control, directly addressing the question: 'Is the observed biological difference driven by lipophilicity or by a specific alkyl chain interaction?' The 3-ethyl variant (ΔXLogP3 = +0.5 over methyl, −0.3 to −0.4 under propyl) serves as the intermediate-lipophilicity reference point in this analysis.

NR2B-Selective NMDA Antagonist Scaffold Exploration and Fragment Growing

The 1,2,4-oxadiazole-linked aminocyclopentane architecture has been validated in the NR2B subtype-selective NMDA antagonist program, where compound 16 (bearing a benzyl-1,2,4-oxadiazole linker) achieved a Ki of 6.2 nM at NR2B with >4,500-fold selectivity over hERG (IP = 28,000 nM) [1]. The target compound provides the core N-cyclopentyl-1,2,4-oxadiazol-5-amine fragment with a synthetically accessible ethyl handle at the 3-position. Researchers can elaborate this fragment via the 5-amino group or the 3-ethyl position to generate focused libraries of NR2B antagonist candidates. The documented oral bioavailability (F = 67%) and CNS penetration of related oxadiazole-cyclopentylamine compounds further support this application in neuroscience drug discovery programs targeting neuropathic pain, Parkinson's disease, or treatment-resistant depression.

Ester/Amide Bioisostere Replacement with Documented Metabolic Stability Improvement

In drug discovery programs where ester or amide functionalities impose metabolic liability, the 1,2,4-oxadiazole ring offers a validated replacement strategy. Class-level evidence demonstrates that 1,2,4-oxadiazole substitution for ester groups in matched molecular pairs increases human liver microsomal half-life from <10 minutes to >60 minutes (>6-fold improvement) [1]. The target compound provides this metabolically stable core with an N-cyclopentyl and 3-ethyl substitution pattern amenable to further derivatization. Medicinal chemists can use this compound as a starting scaffold for synthesizing oxadiazole-containing analogs of lead molecules that suffer from esterase-mediated clearance, with the expectation of improved metabolic stability based on class-level precedent. In vivo corroboration comes from the NR2B program, where oxadiazole-containing aminocyclopentanes achieved an 11.2-hour plasma half-life in rats [2].

GPCR and Kinase Targeted Library Synthesis Using Diversifiable 5-Amino Handle

The 5-amino group of 1,2,4-oxadiazol-5-amines is a well-precedented diversification point for generating compound libraries targeting GPCRs, kinases, and other enzyme classes. The 1,2,4-oxadiazole core is explicitly claimed in patents covering GPCR agonists (including GPR116 for metabolic disorders) and cysteine protease inhibitors, establishing its broad target-class applicability [1][2]. The target compound, with its N-cyclopentyl group already installed at the 5-position and an ethyl group at the 3-position, serves as a late-stage intermediate requiring only additional functionalization (e.g., sulfonylation, acylation, or reductive amination at the secondary amine) to generate final screening compounds. The commercial availability at ≥95% purity from multiple suppliers reduces synthesis burden and accelerates library production timelines.

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